
1-(2-chloro-5-nitrophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-Chloro-5-nitrophenyl)ethanol” is a chemical compound with the molecular formula C8H7ClNO3 . It is a derivative of ethanol, where one of the hydrogen atoms in ethanol is replaced by a 2-chloro-5-nitrophenyl group .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-5-nitrophenyl)ethanol” consists of an ethanol molecule where one of the hydrogen atoms is replaced by a 2-chloro-5-nitrophenyl group . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.
Scientific Research Applications
Synthesis and Stereochemistry
1-(2-Nitrophenyl)ethanol was resolved and its absolute stereochemistry determined, showcasing its application in the synthesis and study of stereochemistry within organic compounds. This process was crucial for producing diastereoisomers with specific stereochemical configurations, highlighting the compound's role in detailed chemical synthesis and analysis (Corrie et al., 1992).
Solvation Effects and Reaction Rates
The solvation effects and reaction rates of p-nitrophenyl chloroformate in various solvent mixtures were studied, emphasizing the compound's utility in understanding the kinetics and mechanisms of solvolyses reactions. This research provides insight into how different solvent environments affect the behavior of nitrophenyl-based compounds (Koo et al., 1997).
Nanofiltration and Compound Recovery
Research on the recovery of high-value pharmaceutical compounds from waste solvents by nanofiltration demonstrates the practical applications of compounds like 1-(2-Chloro-5-nitrophenyl)ethanol in the pharmaceutical industry, particularly in process optimization and environmental sustainability (Martínez et al., 2012).
Photochemical Reactions
The study of photochemical reaction mechanisms of 2-nitrobenzyl compounds, including 1-(2-nitrophenyl)ethanol, reveals their significant role in photochemistry. This research helps to understand the formation of nitroso compounds through dual proton transfer under irradiation, providing a basis for further studies on light-induced chemical transformations (Gáplovský et al., 2005).
Enzymatic Reduction and Asymmetric Synthesis
The enzymatic reduction and asymmetric synthesis using Saccharomyces cerevisiae reductase demonstrate the utility of nitrophenyl ethanol derivatives in producing chiral intermediates for pharmaceuticals. This approach highlights the importance of biocatalysis in achieving high enantioselectivity in the synthesis of antidepressant drugs (Choi et al., 2010).
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPVEPRFYAHWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
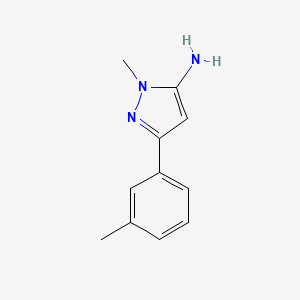
![2-(Benzylthio)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2862456.png)
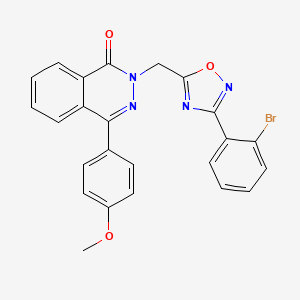
![3-methyl-6-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2862458.png)

![2-cyano-N-[(oxolan-2-yl)methyl]-N-[(pyridin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2862466.png)
![2-({4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2862467.png)
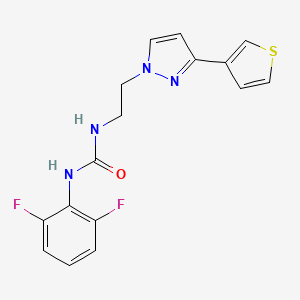
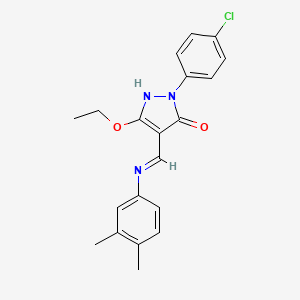

![N-(5-(3-(phenylsulfonyl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2862473.png)
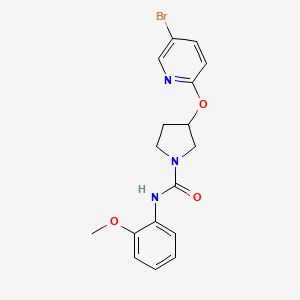
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2862476.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(propan-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2862477.png)
